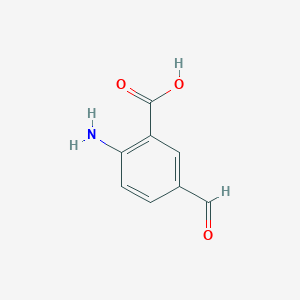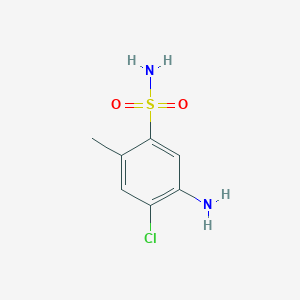
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H9ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group, a chloro group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide typically involves the nitration of 2-methyl-5-nitrobenzenesulfonamide, followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated sulfuric acid for nitration and hydrogenation catalysts for the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-methylbenzenesulfonamide
- 4-Chloro-2-methylbenzenesulfonamide
- 5-Amino-4-chlorobenzenesulfonamide
Uniqueness
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H9ClN2O2S |
|---|---|
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
5-amino-4-chloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12) |
Clé InChI |
PBVPBKOCWCJLOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


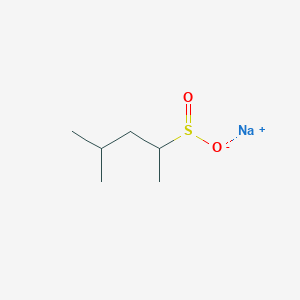
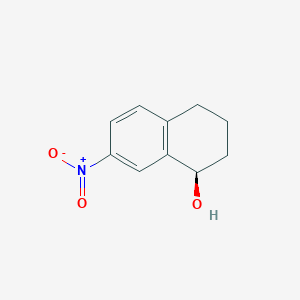
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
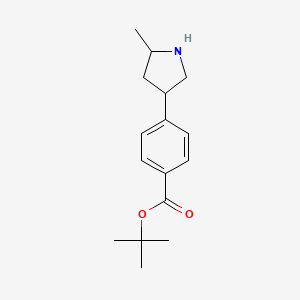
![2-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13238478.png)
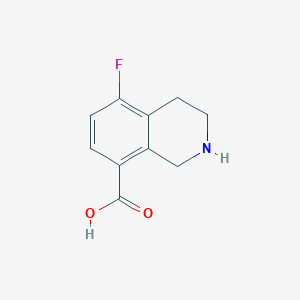
![1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13238492.png)

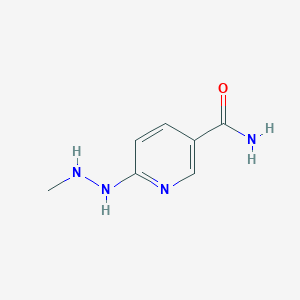

![6-Oxaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13238528.png)
